molecular formula C8H11ClFNOS B1448745 {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride CAS No. 1310421-82-9

{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride

Cat. No.: B1448745
CAS No.: 1310421-82-9
M. Wt: 223.7 g/mol
InChI Key: UWPHVTMZOBCPDL-UHFFFAOYSA-N
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Description

“{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1310421-82-9 . It has a molecular weight of 223.7 . The IUPAC name for this compound is (2-fluoro-6,7-dihydro-4H-thieno [3,2-c]pyran-4-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10FNOS.ClH/c9-8-3-5-6 (4-10)11-2-1-7 (5)12-8;/h3,6H,1-2,4,10H2;1H . This code provides a unique representation of the molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Enhanced Conductivity and Performance in Organic Electronic Devices

The compound has been explored in the context of organic electronic devices. A study demonstrated that doping poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with various amino derivatives, including dopamine hydrochloride, significantly enhanced its work function and conductivity. This doping led to a notable improvement in the performance of organic solar cells, highlighting the potential of such compounds in enhancing electronic device efficiency (Zeng et al., 2020).

Fluorescence Properties in Chemical Synthesis

In chemical synthesis, the thieno[3,2-c]pyran derivatives exhibit unique fluorescent properties. For instance, a series of thieno[3,2-c]pyrans were synthesized, showing substituent-dependent fluorescence. These compounds demonstrated high fluorescence quantum yields with large Stokes shifts, indicating their potential utility in applications requiring fluorescence, such as biological imaging or chemical sensors (Sahu et al., 2014).

Antibacterial and Antifungal Properties

Some derivatives of thieno[3,2-c]pyran have been synthesized and evaluated for antibacterial and antifungal activities. These compounds, including variations of pyrane glycosides, showed significant activity against various bacterial and fungal strains. This suggests the potential of thieno[3,2-c]pyran derivatives in pharmaceutical applications, particularly in developing new antibacterial and antifungal agents (Nivas et al., 2020).

Application in Photovoltaic Devices

The compound's derivatives have also found application in photovoltaic devices. Research into thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers, which include thieno[3,2-c]pyran derivatives, demonstrated their effectiveness in photovoltaic devices. These copolymers exhibited broad optical absorption bands and showed potential as effective materials in solar cell applications (Zhou et al., 2010).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

(2-fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNOS.ClH/c9-8-3-5-6(4-10)11-2-1-7(5)12-8;/h3,6H,1-2,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPHVTMZOBCPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1SC(=C2)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
Reactant of Route 2
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
Reactant of Route 3
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
Reactant of Route 4
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
Reactant of Route 6
{2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride

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